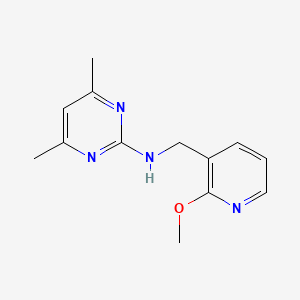
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the methyl group at the 3-position.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
trans-N-((2-methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine: This compound shares a similar pyridine structure but differs in the cyclopropane moiety.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a methoxypyridine structure but includes borate and sulfonamide groups.
Uniqueness
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-7-10(2)17-13(16-9)15-8-11-5-4-6-14-12(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
InChI Key |
JOMFVPPCHHOZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















